4-(But-2-yn-1-yl)oxane-4-carbaldehyde
CAS No.:
Cat. No.: VC17761501
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14O2 |
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Molecular Weight | 166.22 g/mol |
IUPAC Name | 4-but-2-ynyloxane-4-carbaldehyde |
Standard InChI | InChI=1S/C10H14O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h9H,4-8H2,1H3 |
Standard InChI Key | DQARFQSAHLCUPI-UHFFFAOYSA-N |
Canonical SMILES | CC#CCC1(CCOCC1)C=O |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound’s structure centers on a tetrahydropyran ring, a six-membered cyclic ether with one oxygen atom. At the 4-position of this ring, two distinct substituents are attached:
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A but-2-yn-1-yl group (), introducing a terminal alkyne functionality.
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A carbaldehyde group (), providing electrophilic reactivity.
This substitution pattern creates a sterically congested environment, which impacts both synthetic accessibility and chemical behavior. The alkyne’s linear geometry and the aldehyde’s planar carbonyl group introduce electronic polarization, facilitating nucleophilic additions and cycloadditions .
Table 1: Comparative Structural Features of Related Oxane Derivatives
Spectroscopic Signatures
Key spectroscopic data inferred from analogous compounds include:
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IR Spectroscopy: A strong absorption band at (C≡C stretch), (C=O stretch), and (aldehyde C-H stretch) .
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NMR Spectroscopy:
Synthetic Methodologies
Cyclization Strategies
The oxane ring can be constructed via acid-catalyzed cyclization of diols or epoxy precursors. For example, a Prins cyclization between a homoallylic alcohol and formaldehyde under acidic conditions generates the tetrahydropyran core, with subsequent functionalization introducing the alkyne and aldehyde groups .
Alkynylation Reactions
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible with polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water due to the hydrophobic alkyne group.
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Stability: Sensitive to oxidation; storage under inert atmosphere (N or Ar) at −20°C is recommended to prevent aldehyde oxidation and alkyne polymerization.
Reactivity Profile
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Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions, condensations) and redox reactions.
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Alkyne Group: Undergoes hydrogenation to alkanes, cycloadditions (e.g., Huisgen click chemistry), and Sonogashira couplings .
Table 2: Comparative Reactivity of Functional Groups
Functional Group | Reaction Type | Example Reaction |
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Aldehyde | Nucleophilic Addition | Formation of imines with amines |
Alkyne | Cycloaddition | [3+2] Cycloaddition with azides |
Oxane Ring | Acid-Catalyzed Ring Opening | Hydrolysis to diol under HO |
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (40–60%) due to steric hindrance during alkynylation. Future work could explore microwave-assisted synthesis or flow chemistry to enhance efficiency .
Expanding Functionalization
Investigating enantioselective synthesis methods could yield chiral variants for asymmetric catalysis, while introducing fluorinated substituents might improve metabolic stability in pharmaceutical contexts .
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